N-(3-chloro-2-methylphenyl)-N'-[2-(3-chlorophenyl)-2-methoxypropyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(3-chlorophenyl)-2-methoxypropyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-12-15(21)8-5-9-16(12)23-18(25)17(24)22-11-19(2,26-3)13-6-4-7-14(20)10-13/h4-10H,11H2,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXIKQQRLJMZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-N'-[2-(3-chlorophenyl)-2-methoxypropyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-2-methylaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(3-chlorophenyl)-2-methoxypropylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-N'-[2-(3-chlorophenyl)-2-methoxypropyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N'-[2-(3-chlorophenyl)-2-methoxypropyl]ethanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, although more research is needed to confirm its efficacy and safety.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-[2-(3-chlorophenyl)-2-methoxypropyl]ethanediamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may affect signal transduction pathways and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Aromatic Amides and Acetamides
The compound shares structural motifs with several agrochemicals and intermediates:
Key Structural Differences:
- Backbone Complexity : The target compound’s ethanediamide linker distinguishes it from simpler acetamides (e.g., alachlor) and cyclic imides (e.g., 3-chloro-N-phenyl-phthalimide). This may influence hydrogen-bonding capacity and metabolic stability .
- Methoxypropyl Group : Unlike methoxymethyl (alachlor) or benzothiazole-methoxy (EP3348550A1 derivatives), the methoxypropyl chain could improve solubility and pharmacokinetics .
Physicochemical and Functional Comparisons
- However, its larger structure might reduce mobility in plant tissues compared to smaller analogs .
- Thermal Stability : Cyclic imides (e.g., 3-chloro-N-phenyl-phthalimide) exhibit high thermal stability for polymer applications. The target compound’s linear amides may lower its melting point relative to cyclic analogs .
- Synthetic Challenges: The presence of two chiral centers in the methoxypropyl group (if present) could complicate synthesis compared to non-chiral analogs like flutolanil .
Q & A
Q. What are the common synthetic routes for N-(3-chloro-2-methylphenyl)-N'-[2-(3-chlorophenyl)-2-methoxypropyl]ethanediamide, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step reactions. A primary route involves coupling 3-chloro-2-methylphenylthiourea with a methoxypropyl-substituted intermediate under Hantzsch thiazole synthesis conditions (ethanol solvent, no catalyst) . Optimization includes adjusting temperature (50–80°C), solvent polarity, and stoichiometric ratios to improve yields (reported 60–75% in lab-scale syntheses). Post-synthesis purification via column chromatography or recrystallization ensures >95% purity.
Q. How does the structural configuration of this compound influence its reactivity and biological activity?
The molecule features two chlorinated phenyl groups, a methoxypropyl chain, and an ethanediamide backbone. The chloro groups enhance electrophilicity at the aromatic rings, facilitating nucleophilic substitutions . The methoxy group contributes to solubility in polar solvents, while the ethanediamide moiety enables hydrogen bonding with biological targets like enzymes or receptors . Comparative studies with analogs (e.g., lacking the methoxy group) show reduced antimicrobial activity, highlighting the importance of this substituent .
Q. What spectroscopic techniques are used to characterize this compound, and what key data are obtained?
- NMR : H and C NMR confirm the presence of aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ 3.3 ppm), and amide NH signals (δ 8.1–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 427.95 (C22H22Cl2N2O3), with fragmentation patterns consistent with cleavage at the amide bonds .
- IR : Stretching bands at 1650 cm (C=O) and 3300 cm (N-H) confirm the amide functional groups .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to protein targets?
Molecular docking studies (e.g., using AutoDock Vina) simulate interactions with enzymes like protein kinases. The chloroaryl groups fit into hydrophobic pockets, while the ethanediamide backbone forms hydrogen bonds with catalytic residues (e.g., Asp86 in kinase X). Free energy calculations (MM-PBSA) predict binding affinities (ΔG ≈ −8.2 kcal/mol), correlating with in vitro IC50 values of 12–18 µM .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial efficacy (e.g., varying MIC values against S. aureus) may arise from differences in assay conditions (pH, inoculum size). Standardized protocols (CLSI guidelines) and dose-response curves (Hill slope analysis) improve reproducibility. Synergy studies with β-lactam antibiotics can clarify mechanistic interactions .
Q. How do structural modifications (e.g., replacing methoxy with hydroxyl groups) affect metabolic stability?
In vitro microsomal assays (human liver microsomes) show that hydroxylation of the methoxy group increases Phase I metabolism (t1/2 reduced from 120 to 45 min). Deuterium labeling at the methoxy position slows metabolism, enhancing plasma stability .
Methodological Considerations
Table 1: Comparison of Solubility and Stability Under Varied Conditions
| Condition | Solubility (mg/mL) | Stability (t1/2) |
|---|---|---|
| PBS (pH 7.4) | 0.45 | >24 hours |
| DMSO | 85.2 | >1 month |
| Acidic (pH 3.0) | 0.12 | 8 hours |
Key Insight : Low aqueous solubility necessitates formulation with co-solvents (e.g., PEG-400) for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
